![molecular formula C23H24N4O2 B2877586 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea CAS No. 866017-65-4](/img/structure/B2877586.png)
N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-(3-methylphenyl)urea” is a complex organic compound . It’s a derivative of urea and contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is also complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Due to the presence of multiple functional groups, it can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties like solubility, melting point, boiling point, etc., can be determined experimentally .科学的研究の応用
Metabolic Pathways and Transformation
Metabolites of related compounds have been studied to understand their biochemical pathways, including their transformation in biological systems such as rats, humans, and specific fungi. For instance, the study of 25CN-NBOMe metabolites in rats, human liver microsomes, and C. elegans highlights the metabolic transformations these substances undergo, including demethylation and hydroxylation followed by conjugation processes like glucuronidation and sulfation (Šuláková et al., 2021). This research can provide insight into the detoxification processes and potential bioactive metabolites of similar compounds.
Material Science and Optical Applications
Research into the molecular complexation of certain chemicals offers insights into designing materials with specific optical properties. For example, the study of molecular complexes for nonlinear optical behavior demonstrates the application of chemical compounds in creating materials with desirable optical characteristics (Muthuraman et al., 2001). These materials have applications in fields such as photonics and telecommunications.
Synthesis and Chemical Properties
The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles provides an example of the chemical versatility and reactivity of compounds containing the N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea moiety (Harutyunyan, 2016). These reactions are crucial for developing new pharmaceuticals and materials with specific functions.
Anticancer and Enzyme Inhibition Studies
Several studies have focused on synthesizing urea derivatives to explore their potential anticancer activities and enzyme inhibition properties. For instance, unsymmetrical 1,3-disubstituted ureas have been investigated for their ability to inhibit enzymes and show anticancer effects, highlighting the potential therapeutic applications of these compounds (Mustafa et al., 2014).
Nonlinear Optical Applications
The investigation of compounds for their nonlinear optical applications is another area of interest. The study of the molecular structure, vibrational spectra, and the potential of certain compounds for nonlinear optics applications showcases the significance of these chemicals in advancing optical technologies (Al-Abdullah et al., 2014).
将来の方向性
特性
IUPAC Name |
1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-6-5-7-19(12-15)25-23(28)26-22-21(13-24)16(2)17(3)27(22)14-18-8-10-20(29-4)11-9-18/h5-12H,14H2,1-4H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASANWFPJRXOLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C(=C(N2CC3=CC=C(C=C3)OC)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
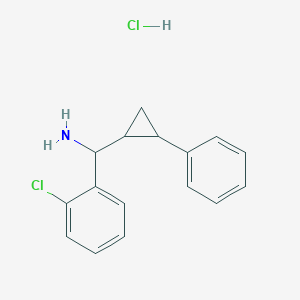
![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)
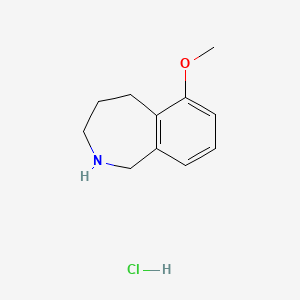
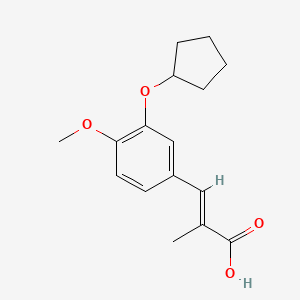
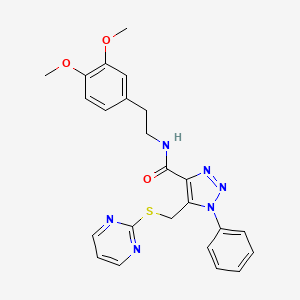
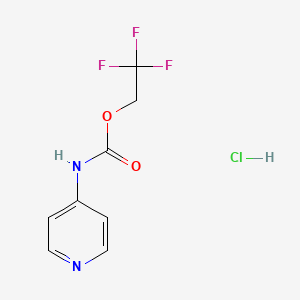

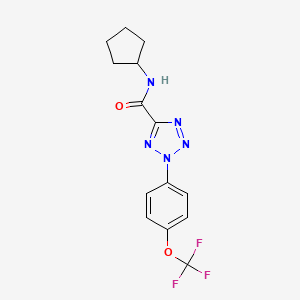
![1-Cyclohexyl-3-methyl-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2877519.png)
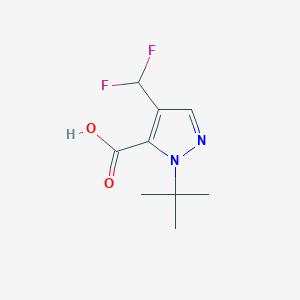
![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)
![2-(4-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2877524.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)
